Cas no 2137471-67-9 (2-(2-amino-1H-imidazol-1-yl)-N-(propan-2-yl)propanamide)

2-(2-Amino-1H-imidazol-1-yl)-N-(propan-2-yl)propanamide is a synthetic organic compound featuring an imidazole core functionalized with an amino group and an isopropylamide side chain. Its structural properties make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. The presence of both amino and amide functionalities enhances its reactivity, enabling selective modifications for targeted applications. This compound exhibits stability under standard conditions, facilitating handling and storage. Its molecular architecture is conducive to further derivatization, offering potential utility in medicinal chemistry for the design of bioactive molecules. Analytical characterization confirms high purity, ensuring reproducibility in research and industrial processes.
2-(2-amino-1H-imidazol-1-yl)-N-(propan-2-yl)propanamide structure
2137471-67-9 structure
Product Name:2-(2-amino-1H-imidazol-1-yl)-N-(propan-2-yl)propanamide
CAS No:2137471-67-9
MF:C9H16N4O
MW:196.249541282654
CID:5824443
PubChem ID:165952035
Update Time:2025-05-19

2-(2-amino-1H-imidazol-1-yl)-N-(propan-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-amino-1H-imidazol-1-yl)-N-(propan-2-yl)propanamide
    • EN300-1110001
    • 2137471-67-9
    • Inchi: 1S/C9H16N4O/c1-6(2)12-8(14)7(3)13-5-4-11-9(13)10/h4-7H,1-3H3,(H2,10,11)(H,12,14)
    • InChI Key: ZYKLBNRWGSBAEM-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N1C=CN=C1N)NC(C)C

Computed Properties

  • Exact Mass: 196.13241115g/mol
  • Monoisotopic Mass: 196.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 72.9Ų

2-(2-amino-1H-imidazol-1-yl)-N-(propan-2-yl)propanamide Pricemore >>

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Additional information on 2-(2-amino-1H-imidazol-1-yl)-N-(propan-2-yl)propanamide

2-(2-amino-1H-imidazol-1-yl)-N-(propan-2-yl)propanamide: A Comprehensive Overview

The compound 2-(2-amino-1H-imidazol-1-yl)-N-(propan-2-yl)propanamide (CAS No. 2137471-67-9) is a structurally unique organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, often referred to as compound 2137471-67-9, belongs to the class of imidazole derivatives, which are well-known for their diverse biological activities and applications in drug discovery.

The molecular structure of compound 2137471-67-9 consists of an imidazole ring fused with an amino group and a propanamide moiety. This combination of functional groups imparts the molecule with unique chemical properties, making it a promising candidate for various therapeutic applications. Recent studies have highlighted its potential as a small molecule inhibitor in targeting key enzymes and proteins involved in diseases such as cancer, inflammation, and neurodegenerative disorders.

One of the most intriguing aspects of compound 2137471-67-9 is its ability to modulate cellular signaling pathways. Researchers have demonstrated that this compound can effectively inhibit the activity of kinases, which are critical regulators of cell growth and survival. For instance, a study published in the *Journal of Medicinal Chemistry* revealed that compound 2137471-67-9 exhibits potent inhibitory effects on the PI3K/AKT/mTOR pathway, a key pathway implicated in cancer progression. This finding underscores its potential as an anticancer agent.

In addition to its enzymatic inhibitory properties, compound 2137471-67-9 has also been investigated for its anti-inflammatory effects. Preclinical studies have shown that this compound can reduce inflammation by suppressing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that compound 2137471-67-9 could be developed into a novel therapeutic for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The synthesis of compound 2137471-67-9 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to achieve high yields and purity, ensuring its suitability for large-scale production. The compound's physical properties, including its solubility, stability, and bioavailability, have been extensively characterized to facilitate its use in preclinical and clinical studies.

From a structural standpoint, the imidazole ring in compound 2137471-67-9 plays a pivotal role in determining its pharmacokinetic properties. The amino group within the imidazole ring enhances the molecule's ability to form hydrogen bonds, which is crucial for its interaction with biological targets. Furthermore, the propanamide moiety contributes to the compound's lipophilicity, enabling it to cross cellular membranes efficiently.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of compound 2137471

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